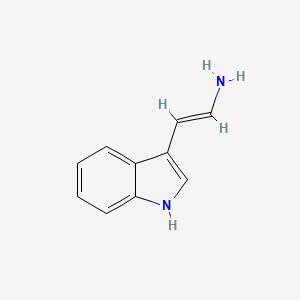
5-Chloro-3-(diethylamino)-6-methyl-1-phenylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(diethylamino)-6-methyl-1-phenylpyrazin-2(1H)-one is a chemical compound with a complex structure that includes a pyrazinone core substituted with chloro, diethylamino, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(diethylamino)-6-methyl-1-phenylpyrazin-2(1H)-one typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods allow for precise control of reaction parameters and can be optimized to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(diethylamino)-6-methyl-1-phenylpyrazin-2(1H)-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or diethylamino groups, often using reagents like sodium methoxide or ammonia
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazinones .
Scientific Research Applications
5-Chloro-3-(diethylamino)-6-methyl-1-phenylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(diethylamino)-6-methyl-1-phenylpyrazin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-Cyano-4-Methoxy-2-(1H)-Pyridinone: This compound shares the chloro and pyrazinone core but differs in other substituents.
5-Chloro-1H-Indazole-3-Carboxylic Acid: Another similar compound with a chloro group and a different heterocyclic core.
Uniqueness
5-Chloro-3-(diethylamino)-6-methyl-1-phenylpyrazin-2(1H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its diethylamino group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds .
Properties
CAS No. |
139706-43-7 |
|---|---|
Molecular Formula |
C15H18ClN3O |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
5-chloro-3-(diethylamino)-6-methyl-1-phenylpyrazin-2-one |
InChI |
InChI=1S/C15H18ClN3O/c1-4-18(5-2)14-15(20)19(11(3)13(16)17-14)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3 |
InChI Key |
VQFNSHOYSZFPNN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C(N(C1=O)C2=CC=CC=C2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine](/img/structure/B12915952.png)
![ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12915959.png)







![3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one](/img/structure/B12916009.png)



![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)
